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Compound of Interest

Compound Name: GSK 4027

Cat. No.: B607841 Get Quote

Technical Support Center: GSK4027
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on identifying and minimizing off-target effects of

GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomains.

Frequently Asked Questions (FAQs)
Q1: What is GSK4027 and what are its primary targets?

GSK4027 is a chemical probe that selectively inhibits the bromodomains of two closely related

histone acetyltransferases (HATs): p300/CBP-associated factor (PCAF), also known as KAT2B,

and general control nonderepressible 5 (GCN5), also known as KAT2A.[1][2] It was developed

to be a potent, cell-permeable tool for studying the biological functions of these bromodomains.

[1] GSK4027 has a high degree of selectivity for PCAF/GCN5 over other bromodomain

families, particularly the BET family.[1][3] An enantiomer, GSK4028, is available as a negative

control to help differentiate on-target from off-target effects.[1]

Q2: What is the recommended concentration of GSK4027 for cell-based assays?

The recommended concentration for cellular use typically ranges from 50 nM to 1 µM.[4] The

cellular IC50 for GSK4027 in a NanoBRET assay measuring PCAF target engagement in

HEK293 cells is 60 nM.[1] However, the optimal concentration will depend on the specific cell

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b607841?utm_src=pdf-interest
https://www.thesgc.org/chemical-probes/gsk4027
https://pubmed.ncbi.nlm.nih.gov/28002667/
https://www.thesgc.org/chemical-probes/gsk4027
https://www.thesgc.org/chemical-probes/gsk4027
https://www.caymanchem.com/product/23421/gsk4027
https://www.thesgc.org/chemical-probes/gsk4027
https://www.chemicalprobes.org/gsk4027
https://www.thesgc.org/chemical-probes/gsk4027
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


type and experimental endpoint. It is always recommended to perform a dose-response

experiment to determine the optimal concentration for your specific assay.

Q3: What is the purpose of the negative control, GSK4028?

GSK4028 is the (S,S)-enantiomer of GSK4027 and serves as an inactive negative control.[1] It

is crucial for distinguishing the specific on-target effects of GSK4027 from any non-specific or

off-target effects.[4] Any cellular phenotype observed with GSK4027 but not with GSK4028 at

the same concentration is more likely to be a result of PCAF/GCN5 bromodomain inhibition.

Q4: What is the known off-target profile of GSK4027?

GSK4027 has been shown to be highly selective for PCAF/GCN5 bromodomains. In a

BROMOscan assay, it displayed over 70-fold selectivity against other bromodomain targets

such as BRPF3, BRD1, FALZ, and BRPF1.[1] Furthermore, in an expanded screening panel of

53 biochemical and phenotypic assays, GSK4027 did not show any significant off-target

binding at concentrations up to 3 µM.[1] While this indicates a high degree of selectivity, it is

still crucial to perform appropriate control experiments to rule out potential off-target effects in

your specific experimental system.

Troubleshooting Guide
Issue 1: I am observing a cellular phenotype with GSK4027, but I am unsure if it is an on-target

or off-target effect.

Troubleshooting Steps:

Use the negative control: The most critical step is to repeat the experiment with the inactive

enantiomer, GSK4028, at the same concentration as GSK4027.[1][4] If the phenotype is not

observed with GSK4028, it strongly suggests an on-target effect.

Perform a dose-response experiment: On-target effects should typically correlate with the

known potency of the compound. A clear dose-dependent effect of GSK4027 that is absent

with GSK4028 supports on-target activity.

Confirm target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA)

or NanoBRET to confirm that GSK4027 is engaging with PCAF/GCN5 in your cells at the
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concentrations you are using.

Rescue experiment: If possible, perform a rescue experiment by overexpressing a form of

PCAF or GCN5 that is resistant to GSK4027 inhibition. If the phenotype is reversed, it

confirms on-target activity.

Phenocopy with genetic knockdown: Use siRNA or shRNA to knock down PCAF and/or

GCN5. If the resulting phenotype is similar to that observed with GSK4027 treatment, it

provides strong evidence for an on-target mechanism.

Issue 2: I am not observing the expected downstream effect on gene transcription after treating

cells with GSK4027.

Troubleshooting Steps:

Confirm target engagement: First, ensure that GSK4027 is entering the cells and binding to

its target using CETSA or NanoBRET assays.

Check cell line dependency: The transcriptional consequences of PCAF/GCN5 inhibition can

be highly cell-context dependent. The specific downstream genes regulated by PCAF/GCN5

may vary between different cell types.

Optimize treatment time: The kinetics of transcriptional changes can vary. Perform a time-

course experiment to identify the optimal duration of GSK4027 treatment for observing

changes in your target gene expression.

Assess downstream target gene expression: PCAF and GCN5 are known to regulate the

expression of genes controlled by the transcription factor c-MYC.[5][6][7][8][9] Measure the

mRNA levels of known c-MYC target genes (e.g., CCND2, NCL, NPM1) by qPCR to confirm

on-target activity.

Consider functional redundancy: PCAF and GCN5 have some overlapping functions. The

lack of a strong phenotype could be due to compensatory mechanisms.

Data Presentation
Table 1: In Vitro Potency and Selectivity of GSK4027
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Target Assay Type
Potency
(IC50/Ki)

Selectivity vs.
PCAF/GCN5

Reference

PCAF TR-FRET 40 nM (IC50) - [1]

PCAF BROMOscan 1.4 nM (Ki) - [1]

GCN5 BROMOscan 1.4 nM (Ki) - [1]

BRPF3 BROMOscan 100 nM (Ki) >70-fold [1]

BRD1 BROMOscan 110 nM (Ki) >78-fold [1]

FALZ BROMOscan 130 nM (Ki) >92-fold [1]

BRPF1 BROMOscan 140 nM (Ki) >100-fold [1]

BET Family - - >18,000-fold [1]

Table 2: Cellular Activity of GSK4027

Assay Type Cell Line Potency (IC50) Description Reference

NanoBRET

Target

Engagement

HEK293 60 nM

Measures

displacement of

a fluorescent

tracer from

PCAF

[1]

Cytotoxicity

Assay
-

No changes up

to 200 µM

Assesses

mitochondrial

integrity, nuclear

size, and

membrane

permeability

[1]

Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
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This protocol is adapted from general CETSA principles and should be optimized for your

specific cell line and antibodies.

Workflow Diagram:

Start 1. Cell Culture
Grow cells to ~80% confluency.

2. Compound Treatment
Treat cells with GSK4027, GSK4028 (negative control),

and vehicle (DMSO) for 1-2 hours.

3. Thermal Challenge
Heat cell suspensions at a range
of temperatures (e.g., 40-70°C)

for 3 minutes.

4. Cell Lysis
Lyse cells by freeze-thaw cycles

or lysis buffer.

5. Separation
Centrifuge to pellet aggregated proteins.

6. Western Blot
Analyze soluble fraction for

PCAF/GCN5 levels.
End

Click to download full resolution via product page

Caption: Workflow for CETSA to determine GSK4027 target engagement.

Methodology:

Cell Culture: Plate cells in sufficient quantity to obtain enough protein for Western blot

analysis.

Compound Treatment: Treat cells with a dose range of GSK4027 (e.g., 0.1, 1, 10 µM),

GSK4028 (10 µM), and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in PBS containing

protease inhibitors.

Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them in a thermal

cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments).

Include an unheated control.

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C

water bath.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20

minutes at 4°C to pellet the aggregated proteins.

Western Blot Analysis:
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Collect the supernatant (soluble fraction).

Determine protein concentration using a BCA assay.

Perform SDS-PAGE and Western blotting using primary antibodies specific for PCAF and

GCN5.

Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the

melting curve to a higher temperature for GSK4027-treated samples compared to vehicle

and GSK4028-treated samples, indicating stabilization of the target protein.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol is a general guide and should be adapted based on the specific NanoBRET

plasmids and tracer available for PCAF or GCN5.

Workflow Diagram:

Start
1. Transfection

Co-transfect cells with NanoLuc-PCAF/GCN5
and HaloTag-Histone H3.3 plasmids.

2. Cell Plating
Plate transfected cells into a
white, 96-well assay plate.

3. Add Tracer
Add the fluorescently labeled tracer

(e.g., NanoBRET™ 590 SE) to the cells.

4. Add Compounds
Add GSK4027, GSK4028, and vehicle control

in a dose-response manner.

5. Incubation
Incubate for 2 hours at 37°C.

6. BRET Measurement
Read luminescence at two wavelengths

(donor and acceptor) and calculate the BRET ratio.
End

Click to download full resolution via product page

Caption: Workflow for NanoBRET assay to quantify GSK4027 target engagement.

Methodology:

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding

for NanoLuc-PCAF or NanoLuc-GCN5 (the energy donor) and a HaloTag-fused interacting

protein, such as Histone H3.3 (the energy acceptor).

Cell Plating: After 24 hours, plate the transfected cells into a white, opaque 96-well plate.

HaloTag® Labeling: Add the cell-permeable HaloTag® NanoBRET™ 618 Ligand to the cells

and incubate to allow for labeling of the acceptor protein.
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Compound Addition: Add serial dilutions of GSK4027, GSK4028, and a vehicle control to the

wells.

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

BRET Measurement: Immediately measure the luminescence at two wavelengths: the donor

emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm) using a plate reader

capable of filtered luminescence measurements.

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A

decrease in the BRET ratio with increasing concentrations of GSK4027 indicates

displacement of the fluorescent tracer from the target bromodomain. Plot the data to

determine the IC50 value for target engagement.

Signaling Pathways
PCAF/GCN5 Signaling and c-MYC Regulation

PCAF and GCN5 are key regulators of gene transcription through their histone

acetyltransferase activity and their interaction with various transcription factors. One of the

most well-characterized downstream targets is the oncoprotein c-MYC. PCAF/GCN5 can

directly acetylate c-MYC, which leads to its stabilization and increased transcriptional activity.[5]

[7] Inhibition of the PCAF/GCN5 bromodomain by GSK4027 is expected to interfere with the

recruitment of these enzymes to chromatin, leading to decreased acetylation of histones and

non-histone proteins like c-MYC, ultimately resulting in the downregulation of c-MYC target

gene expression.
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Caption: GSK4027 inhibits PCAF/GCN5, affecting c-MYC stability and transcription.

Potential Off-Target Signaling Considerations: NF-κB and TGF-β Pathways
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While GSK4027 is highly selective, it is good practice to consider its potential impact on other

signaling pathways, especially those where PCAF/GCN5 have known roles.

NF-κB Pathway: PCAF has been shown to acetylate the p65 subunit of NF-κB, which can

modulate its transcriptional activity. Inhibition of PCAF could therefore indirectly affect NF-κB

signaling.

TGF-β Pathway: GCN5 has been implicated in TGF-β signaling by regulating the expression

of genes involved in the epithelial-to-mesenchymal transition (EMT).[10]

Monitoring key components of these pathways (e.g., phosphorylation of p65 for NF-κB, or

expression of EMT markers for TGF-β) can serve as a secondary check for potential off-target

effects, especially if unexpected phenotypes are observed.

Potential Off-Target Considerations
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Caption: Potential indirect effects of GSK4027 on NF-κB and TGF-β pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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